molecular formula C₆H₁₀N₂O₂S B021257 S-(2-Cyanoethyl)cysteine CAS No. 3958-13-2

S-(2-Cyanoethyl)cysteine

Cat. No. B021257
CAS RN: 3958-13-2
M. Wt: 174.22 g/mol
InChI Key: AIFKTVSJRSBYCY-YFKPBYRVSA-N
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Description

The chemical modification and analysis of cysteine and its derivatives, including “S-(2-Cyanoethyl)cysteine,” are crucial for understanding their roles in biological chemistry and pharmaceutical synthesis. These modifications can impact protein function, signal transduction, and the formation of odorant sulfur compounds in food flavors.

Synthesis Analysis

One approach to modifying cysteine involves the quantitative conversion of cysteine and cystine residues in proteins to residues of S-cyanocysteine using specific reagents, such as 2-nitro-5-thiocyanobenzoic acid. This process allows for specific cleavage at the amino peptide bonds of the S-cyanocysteine residue, leading to the formation of distinct peptides without significant side reactions (Jacobson et al., 1973).

Molecular Structure Analysis

Research on molecules like L-cysteine S-sulfate and its derivatives has shed light on their intrinsic molecular properties. For example, studies have characterized the electron affinity, hydrogen bond networks, and reactive sites of these molecules, providing foundational knowledge for understanding the transformation and structure-reactivity correlation in biological settings (Wang et al., 2023).

Chemical Reactions and Properties

The formation of cysteine conjugates through the addition of cysteine to unsaturated carbonyl compounds has been explored to understand the chemistry behind the formation of odorant sulfur compounds in food flavors. These studies provide insights into the reactions and potential applications of cysteine derivatives in flavor chemistry (Starkenmann, 2003).

Physical Properties Analysis

Investigations into the properties of gaseous deprotonated L-cysteine S-sulfate anion [cysS-SO3]− have revealed its stability through intramolecular hydrogen bonds, highlighting the importance of physical properties in understanding the behavior of cysteine derivatives in various environments (Wang et al., 2023).

Chemical Properties Analysis

The chemical ligation of S-acylated cysteine peptides to form native peptides has been demonstrated, indicating the potential for using cysteine derivatives in peptide synthesis and bioconjugation strategies. This work underscores the versatility and reactivity of cysteine residues in chemical transformations (Katritzky et al., 2011).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Toxicology and Public Health .

Summary of the Application

S-(2-Cyanoethyl)cysteine (CEMA) is used as a biomarker to assess exposure to acrylonitrile, a possible human carcinogen found in tobacco smoke and used in various industries .

Methods of Application

A method based on direct dilution was used to simultaneously identify and quantify CEMA and N-Acetyl-S-(2-hydroxyethyl)-cysteine (HEMA) in human urine by rapid resolution liquid chromatography–electrospray ionization tandem mass spectrometry (RRLC–MS–MS) . The recovery rates of the whole analytical procedure were 98.2–106.0% and 97.1–112.7% for HEMA and CEMA, respectively .

Results or Outcomes

The proposed method was successfully applied for the analysis of 126 urine samples from smokers and nonsmokers .

Assessment of Tobacco Smoke Exposure

Specific Scientific Field

This application is related to Analytical Chemistry and Public Health .

Summary of the Application

CEMA, along with other metabolites, is used to assess exposure to acrylonitrile present in tobacco smoke .

Methods of Application

An ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) method was developed to quantitatively profile the major acrylonitrile urinary metabolites (CEMA, HEMA, and N-acetyl-S-(1-cyano-2-hydroxyethyl)-cysteine (CHEMA)) .

Results or Outcomes

The method was applied to analyze the three acrylonitrile-derived mercapturic acids in 36 volunteers with no prior occupational acrylonitrile exposure. Data analysis showed significant correlations between the level of cotinine (a biomarker for tobacco smoke exposure) and the levels of these mercapturic acids .

Future Directions

The future directions of “S-(2-Cyanoethyl)cysteine” research could involve further investigation into its synthesis, particularly in relation to acrylonitrile metabolism . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKTVSJRSBYCY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960192
Record name S-(2-Cyanoethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Cyanoethyl)cysteine

CAS RN

3958-13-2
Record name S-(2-Cyanoethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Cyanoethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
980
Citations
Z Xiaotao, H Hongwei, X Wei… - Journal of …, 2014 - academic.oup.com
Acrylonitrile, possibly carcinogenic to humans, is mainly present in tobacco smoke and undergoes metabolism to form N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) and N-acetyl-S-(2-…
Number of citations: 5 academic.oup.com
TR Fennell, GL Kedderis… - Chemical research in …, 1991 - ACS Publications
Acrylonitrile, a carcinogen in rats, undergoes extensive metabolism via two routes: direct glutathione conjugation or epoxidation. Metabolism to cyanoethylene oxide may mediate the …
Number of citations: 92 pubs.acs.org
J Kopecký, I Gut, J Nerudova, D Zachardova… - Further Studies in the …, 1980 - Springer
Acrylonitrile (AN) is metabolized by an oxidative pathway via glycidonitrile and glycolaldehyde cyanohydrin to cyanide (CN − ), which is transformed to thiocyanate. The major route of …
Number of citations: 34 link.springer.com
GL Kedderis, SCJ Sumner, SD Held, R Batra… - Toxicology and applied …, 1993 - Elsevier
The dose dependence of the urinary excretion of acrylonitrile (ACN) metabolites was studied after oral administration of [2,3- 14 C]ACN to male F-344 rats (0.09 to 28.8 mg/kg) and male …
Number of citations: 48 www.sciencedirect.com
T Schettgen, J Bertram, T Kraus - ISEE Conference Abstracts 25, 2013 - ehp.niehs.nih.gov
Background: Acrylonitrile is one of the most important monomers in plastic production worldwide with an enormous production volume. Acrylonitrile is a known animal carcinogen and …
Number of citations: 2 ehp.niehs.nih.gov
TR Fennell, JP MacNeela, MJ Turner… - Human Carcinogen …, 1991 - hero.epa.gov
A study was conducted on adducts formed between hemoglobin and acrylonitrile (107131)(AN). Male Fischer-344-rats and male B6C3F1-mice were gavaged with up to 28mg/kg or …
Number of citations: 16 hero.epa.gov
PW Langvardt, CL Putzig, WH Braun… - Journal of Toxicology …, 1980 - Taylor & Francis
The metabolism of acrylonitrile (AN) in rats was studied in conjunction with toxicological and pharmacokinetic studies to help assess the potential hazard of exposure to AN in the …
Number of citations: 86 www.tandfonline.com
CF Wu, SN Uang, SY Chiang, WC Shih… - Analytical and …, 2012 - Springer
Acrylonitrile (AN), a widely used industrial chemical also found in tobacco smoke, has been classified as a possible human carcinogen (group 2B) by the International Agency for …
Number of citations: 30 link.springer.com
J Kopecký, D Zachardova, I Gut - Czechoslovak Medicine, 1980 - europepmc.org
The mechanism of the metabolic pathway of acrylonitrile to cyanide (and subsequently to thiocyanate which is excreted in the urine) was already previously confirmed by our work in …
Number of citations: 4 europepmc.org
LE Geiger, LL Hogy, FP Guengerich - Cancer research, 1983 - AACR
Several of the pathways of metabolism of the suspected carcinogen acrylonitrile (AN) were identified previously in this laboratory with the use of subcellular fractions and purified …
Number of citations: 67 aacrjournals.org

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